4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine

Catalog No.
S15768848
CAS No.
827347-68-2
M.F
C29H20N4O2
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-...

CAS Number

827347-68-2

Product Name

4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine

IUPAC Name

4-(4-nitrophenyl)-2-(2-phenyl-1H-indol-3-yl)-1H-1,5-benzodiazepine

Molecular Formula

C29H20N4O2

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C29H20N4O2/c34-33(35)21-16-14-19(15-17-21)26-18-27(31-25-13-7-6-12-24(25)30-26)28-22-10-4-5-11-23(22)32-29(28)20-8-2-1-3-9-20/h1-18,31-32H

InChI Key

JIZKRNVWKKRKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC(=NC5=CC=CC=C5N4)C6=CC=C(C=C6)[N+](=O)[O-]

4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines, which are characterized by a fusion of a benzene ring and a diazepine ring. This particular compound features a nitrophenyl group and an indole-derived moiety, contributing to its unique structural and potential biological properties. The presence of the nitro group typically enhances electron-withdrawing characteristics, which can influence the compound's reactivity and biological interactions.

Typical of benzodiazepines, including:

  • Nucleophilic substitutions: The nitro group can be reduced to an amine, altering the compound's reactivity.
  • Electrophilic aromatic substitution: The presence of the phenyl and indole groups allows for further substitutions on these rings.
  • Condensation reactions: The indole moiety can participate in additional condensation reactions, potentially leading to derivatives with varied biological activities.

The synthesis of this compound typically involves multi-step organic reactions. One method includes:

  • Starting materials: 4-nitrobenzaldehyde and o-phenylenediamine are reacted under acidic conditions.
  • Cyclization: The reaction mixture is heated to promote cyclization, yielding the benzodiazepine structure.
  • Purification: The product is purified using techniques such as column chromatography to isolate the desired compound.

This method highlights a one-pot multi-component approach that simplifies the synthesis while maintaining high yields .

The applications of 4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine may include:

  • Pharmaceutical development: As a potential candidate for new anxiolytic or sedative drugs.
  • Research: Useful in studies exploring the structure-activity relationship in benzodiazepines and related compounds.

Similar Compounds

Several compounds share structural similarities with 4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine. A comparison with these compounds highlights its uniqueness:

Compound NameStructural FeaturesBiological Activity
4-(2-Hydroxyphenyl)-2-(phenyl)-2,3-dihydro-1H-benzodiazepineHydroxy group on phenylAnxiolytic properties
2-(4-Nitrophenyl)-1H-benzodiazepineNitrophenyl substitutionSedative effects
2-(Phenyl)-1H-benzodiazepineSimple phenyl substitutionAnticonvulsant activity

The unique combination of a nitrophenyl group and an indole-derived moiety in 4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine distinguishes it from these similar compounds by potentially enhancing its reactivity and biological profile .

XLogP3

6.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

456.15862589 g/mol

Monoisotopic Mass

456.15862589 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-15-2024

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